4-Chloro-6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Overview
Description
4-Chloro-6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is an organic compound that features a cyclohexene ring substituted with a chloro group, a naphthalen-1-ylcarbamoyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with cyclohexene and introduce the chloro group via a halogenation reaction. The naphthalen-1-ylcarbamoyl group can be introduced through a carbamoylation reaction, and the carboxylic acid group can be added via carboxylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Chloro-6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(1,3-thiazol-5-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid: This compound has a similar structure but features a thiazole ring instead of a naphthalene ring.
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: This compound has a similar cyclohexene core but different substituents.
Uniqueness
4-Chloro-6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the naphthalen-1-ylcarbamoyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-12-8-9-14(18(22)23)15(10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-8,14-15H,9-10H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZCDZIYCVPQKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC=CC3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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